Methyl 2-bromothiophene-3-carboxylate

Overview

Description

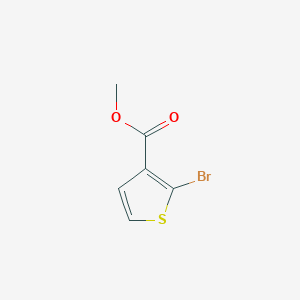

Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5) is a brominated thiophene derivative with a methyl ester group at the 3-position and a bromine atom at the 2-position of the thiophene ring. Its molecular formula is C₆H₅BrO₂S, and its molecular weight is approximately 222.08 g/mol (calculated). This compound is widely employed as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and heterocyclic chemistry for constructing complex molecules like thieno[3,2-c]quinolines . Its reactivity stems from the bromine atom, which serves as a leaving group, and the electron-withdrawing ester moiety, which directs electrophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromothiophene-3-carboxylate can be synthesized through the esterification of 2-bromo-3-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions overnight to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

- Synthetic Chemistry: Methyl 2-bromothiophene-3-carboxylate serves as a crucial building block in synthesizing thieno[3,2-c]quinoline derivatives. It is also a key intermediate in synthesizing pharmaceuticals and agrochemicals, allowing researchers to efficiently develop new drugs and crop protection agents . Furthermore, it is used to synthesize complex thiophene derivatives, which are important in material science and organic electronics. For example, it is used as a starting material in synthetic procedures to yield a range of thieno[3,2-c]quinoline derivatives. It is also used in the synthesis of SFIC‐Cl .

- Material Science: This compound is utilized in producing conductive polymers and organic semiconductors, essential for developing advanced electronic devices like organic light-emitting diodes (OLEDs) .

- Biological Research: this compound has been studied for its potential biological activity, making it a candidate for developing new therapeutic agents targeting specific diseases . Research into its derivatives has shown potential in developing new drugs and therapeutic agents.

- Environmental Applications: It can be utilized in designing eco-friendly pesticides, offering a more sustainable approach to agriculture .

- Analytical Chemistry: this compound is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures in various industrial applications .

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

- Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.

The products of these reactions depend on the specific reagents and conditions used, with substitution reactions yielding various thiophene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-bromothiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the ester functional group. These functional groups make it a versatile intermediate in organic synthesis, allowing it to form bonds with different nucleophiles and electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Bromothiophene-3-Carboxylate (CAS 632325-50-9)

- Structure : Ethyl ester analog with a longer alkyl chain (C₂H₅ vs. CH₃).

- Molecular Formula : C₇H₇BrO₂S; Molecular Weight: 235.10 g/mol .

- Physical Properties :

- Applications: Used similarly in Suzuki couplings and as a precursor for optoelectronic materials. The ethyl group enhances solubility in non-polar solvents compared to the methyl derivative .

- Synthesis: Prepared via esterification of 2-bromothiophene-3-carboxylic acid with ethanol, analogous to the methyl variant .

Methyl 2,5-Dibromothiophene-3-Carboxylate (CAS 89280-91-1)

- Structure : Contains two bromine atoms at the 2- and 5-positions of the thiophene ring.

- Molecular Formula : C₆H₄Br₂O₂S; Molecular Weight: 302.97 g/mol.

- Reactivity : The additional bromine increases electrophilicity, enabling sequential substitution reactions. This compound is preferred for synthesizing polysubstituted thiophenes .

- Applications : Utilized in materials science for designing conjugated polymers with tailored electronic properties.

Ethyl 2,5-Dibromothiophene-3-Carboxylate (CAS 289470-44-6)

- Structure : Combines the ethyl ester and dual bromine substituents.

- Molecular Formula : C₇H₆Br₂O₂S; Molecular Weight: 316.00 g/mol.

- Advantages : The ethyl group improves solubility, while dual bromine atoms allow for regioselective functionalization. This compound is critical in synthesizing asymmetric thiophene derivatives .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Methyl 2-bromothiophene-3-carboxylate | 76360-43-5 | C₆H₅BrO₂S | ~222.08 | N/A | N/A |

| Ethyl 2-bromothiophene-3-carboxylate | 632325-50-9 | C₇H₇BrO₂S | 235.10 | 257.7 ± 20.0 | 1.6 ± 0.1 |

| Methyl 2,5-dibromothiophene-3-carboxylate | 89280-91-1 | C₆H₄Br₂O₂S | 302.97 | N/A | N/A |

| Ethyl 2,5-dibromothiophene-3-carboxylate | 289470-44-6 | C₇H₆Br₂O₂S | 316.00 | N/A | N/A |

Biological Activity

Methyl 2-bromothiophene-3-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C6H5BrO2S |

| Molecular Weight | 221.068 g/mol |

| IUPAC Name | This compound |

| InChI Key | PEGSJNCGPSIJOX-UHFFFAOYSA-N |

This compound is characterized by the presence of a bromine atom and a carboxylate group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency against these pathogens .

Anticancer Potential

The compound has also shown promise as an anticancer agent. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC50 values for these cell lines were reported at approximately 30 µM, indicating effective cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its electrophilic character, allowing it to form adducts with nucleophiles such as thiols and amines. This interaction can disrupt cellular processes, leading to the observed antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth, supporting its potential application as a natural preservative in food products .

- Cancer Research : In a study focusing on breast cancer, treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, emphasizing its role as a potential chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50/ MIC Values |

|---|---|---|---|

| This compound | Moderate | Effective | MIC: 50-100 µg/mL; IC50: ~30 µM |

| Methyl thiophene-2-carboxylate | Low | Moderate | MIC: >100 µg/mL; IC50: ~50 µM |

| Methyl 3-bromothiophene-2-carboxylate | High | Low | MIC: 25 µg/mL; IC50: >100 µM |

This table illustrates that this compound possesses a balanced profile of antimicrobial and anticancer activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 2-bromothiophene-3-carboxylate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, ethyl 2-bromothiophene-3-carboxylate analogs are synthesized using Pd(PPh₃)₄ as a catalyst in dioxane with aqueous Na₂CO₃ as a base . Similar conditions can be adapted for methyl ester derivatives by substituting ethanol with methanol during esterification. Reaction monitoring via TLC or GC-MS is critical to optimize yield and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and ester functionality.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotope patterns.

- X-ray crystallography : Resolves molecular geometry and confirms substitution patterns (e.g., thiophene ring puckering) .

Q. How can purity and stability of the compound be assessed during storage?

Use HPLC with UV detection to monitor degradation. Store the compound at ≤4°C in anhydrous conditions to prevent hydrolysis of the ester group, as recommended for structurally similar brominated heterocycles .

Advanced Research Questions

Q. How can computational methods predict and validate the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model UV-vis absorption spectra by simulating excited states. A scaling factor (e.g., 1.12) adjusts for solvent effects (e.g., dichloromethane) . Compare computed spectra with experimental data to refine parameters. Software like ORCA and visualization tools (Avogadro) aid in analysis .

Q. What strategies resolve contradictions in crystallographic data for brominated thiophene derivatives?

- Use SHELXL for small-molecule refinement, ensuring high-resolution data (e.g., twinned crystals) .

- Apply puckering coordinates (Cremer-Pople parameters) to quantify ring non-planarity, addressing discrepancies in bond angles or torsional strain .

- Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. How does steric and electronic effects influence regioselectivity in bromination of thiophene-3-carboxylates?

- Steric effects : The carboxylate group at C3 directs bromination to C2 due to reduced steric hindrance.

- Electronic effects : Electron-withdrawing ester groups deactivate the ring, favoring electrophilic substitution at the most nucleophilic position (C2). Computational modeling of Fukui indices or molecular electrostatic potentials (MEPs) can predict reactivity .

Q. What are the challenges in scaling up synthetic procedures for this compound?

- Catalyst efficiency : Pd leaching in cross-coupling reactions reduces yield; use immobilized catalysts or ligand additives.

- Byproduct formation : Optimize stoichiometry of brominating agents (e.g., NBS) to minimize di- or over-bromination .

Q. Methodological Resources

Properties

IUPAC Name |

methyl 2-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKGOXMEPLSPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693354 | |

| Record name | Methyl 2-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76360-43-5 | |

| Record name | Methyl 2-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.